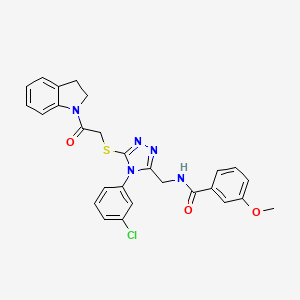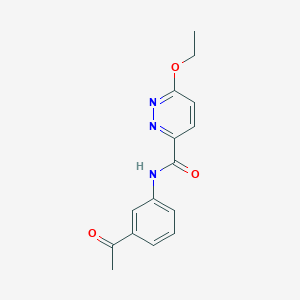![molecular formula C53H34N2 B2774226 2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 561064-11-7](/img/structure/B2774226.png)
2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole, often referred to as ZADN, is a complex organic compound belonging to the anthracene family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ZADN typically involves multi-step organic reactions starting from anthracene derivatives. One common synthetic route includes the following steps:
Bromination: : Anthracene is brominated to introduce bromine atoms at specific positions.
Naphthalene Coupling: : The brominated anthracene is then coupled with naphthalene derivatives to form the core structure.
Formation of Imidazole Ring: : The final step involves the formation of the benzoimidazole ring through cyclization reactions.
Industrial Production Methods
In an industrial setting, the synthesis of ZADN is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ZADN undergoes various chemical reactions, including:
Oxidation: : ZADN can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: : Substitution reactions at specific positions on the anthracene ring can lead to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of ZADN, each with unique electronic and photophysical properties.
Wissenschaftliche Forschungsanwendungen
ZADN has found applications in several scientific fields:
Chemistry: : Used as a precursor for synthesizing other complex organic compounds.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: : Widely used in the production of OLEDs and other organic electronic devices due to its excellent electron-transport and hole-blocking properties.
Wirkmechanismus
The mechanism by which ZADN exerts its effects involves its interaction with molecular targets and pathways. In OLED devices, ZADN functions as an electron-transport layer material, facilitating the movement of electrons within the device and improving its efficiency and stability. The molecular targets include the interfaces between different organic layers in the device, where ZADN helps to block holes and transport electrons effectively.
Vergleich Mit ähnlichen Verbindungen
ZADN is compared with other similar compounds such as 9,10-diphenyl-anthracene (ADN) and other anthracene derivatives. While these compounds share structural similarities, ZADN stands out due to its superior electron-transport properties and stability, making it a preferred choice for OLED applications.
Similar Compounds
9,10-Diphenyl-anthracene (ADN)
Anthracene derivatives with different substituents
Other benzoimidazole derivatives
Eigenschaften
IUPAC Name |
2-[4-(9,10-dinaphthalen-2-ylanthracen-2-yl)phenyl]-1-phenylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H34N2/c1-2-16-44(17-3-1)55-50-21-11-10-20-49(50)54-53(55)38-26-22-37(23-27-38)41-30-31-47-48(34-41)52(43-29-25-36-13-5-7-15-40(36)33-43)46-19-9-8-18-45(46)51(47)42-28-24-35-12-4-6-14-39(35)32-42/h1-34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZBMWWMIQGZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)C5=CC6=C(C7=CC=CC=C7C(=C6C=C5)C8=CC9=CC=CC=C9C=C8)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2774148.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2774150.png)




![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/new.no-structure.jpg)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2774159.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2774164.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2774165.png)

